Methyl 2-(5-carbamoylfuran-2-yl)benzoate
Description
Methyl 2-(5-carbamoylfuran-2-yl)benzoate is a benzoate ester derivative featuring a furan ring substituted with a carbamoyl group at the 5-position.
This structural motif is distinct from other benzoate derivatives, which often incorporate halogenated aryl groups, sulfonylurea linkages, or heterocyclic extensions .
Properties
Molecular Formula |
C13H11NO4 |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
methyl 2-(5-carbamoylfuran-2-yl)benzoate |
InChI |
InChI=1S/C13H11NO4/c1-17-13(16)9-5-3-2-4-8(9)10-6-7-11(18-10)12(14)15/h2-7H,1H3,(H2,14,15) |
InChI Key |
QPHBOURGVUODNY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(O2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-carbamoylfuran-2-yl)benzoate typically involves the esterification of 2-formylbenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The intermediate product, methyl 2-formylbenzoate, is then subjected to further reactions to introduce the furan ring and the carbamoyl group .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(5-carbamoylfuran-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbamoyl group can be reduced to form amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester or amide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed:
- Oxidation products include furan-2,5-dicarboxylic acid derivatives.
- Reduction products include amine derivatives.
- Substitution products vary depending on the nucleophile used .
Scientific Research Applications
Methyl 2-(5-carbamoylfuran-2-yl)benzoate has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various benzofuran derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: The compound is used in the synthesis of advanced materials and as a building block for complex organic molecules
Mechanism of Action
The mechanism of action of Methyl 2-(5-carbamoylfuran-2-yl)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: It modulates the activity of key signaling pathways, including the NF-κB pathway, which plays a crucial role in inflammation and immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural analogs of methyl 2-(5-carbamoylfuran-2-yl)benzoate, emphasizing differences in substituents, synthesis routes, and applications:
Key Observations:
- Heterocyclic vs.
- Functional Group Diversity : Sulfonylurea derivatives (e.g., bensulfuron-methyl) exhibit herbicidal activity due to acetolactate synthase inhibition , whereas methyl 2-(phenylthio)benzoate serves as a synthetic intermediate . The carbamoyl-furan moiety could position the target compound for applications in medicinal chemistry, though specific biological data are lacking.
Physicochemical Properties
- Solubility : The carbamoyl group likely enhances water solubility compared to halogenated or lipophilic analogs (e.g., C2–C7 in , which feature bromo, chloro, or trifluoromethyl groups ).
- Crystallinity : Compounds like methyl 2-(5-bromo-3-methylsulfinyl-benzofuran-2-yl)acetate form stable crystals via C–H⋯O interactions , whereas the target compound’s furan-carbamoyl group may favor amorphous solid states due to conformational flexibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
